molecular formula C7H16N2 B12278735 (3S,4S)-N,4-dimethyl-piperidin-3-amine

(3S,4S)-N,4-dimethyl-piperidin-3-amine

Cat. No.: B12278735
M. Wt: 128.22 g/mol
InChI Key: MGQFIZCZIYDUSZ-NKWVEPMBSA-N
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Description

(3S,4S)-N,4-dimethyl-piperidin-3-amine is a chiral organic molecule that has garnered attention in academic and industrial research primarily as a stereoisomer of a key intermediate in the synthesis of prominent pharmaceutical agents. Its study provides valuable insights into the principles of stereochemistry and its profound impact on biological activity.

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved water solubility, metabolic stability, and the capacity to form crucial interactions with biological targets like enzymes and receptors. nih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to fit into the binding sites of diverse proteins. acs.org

Piperidine derivatives are integral to numerous classes of drugs, including analgesics, antipsychotics, and antihistamines. Their versatility makes them a cornerstone in the design of new therapeutic agents, with ongoing research continually exploring novel applications for this important heterocyclic system. chemicalbook.comnih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's pharmacological profile. For molecules with multiple stereocenters, such as this compound, the specific spatial orientation of substituents can dramatically influence its interaction with chiral biological macromolecules.

The significance of the (3S,4S) configuration of N,4-dimethyl-piperidin-3-amine is best understood in comparison to its diastereomer, the (3R,4R) form. Research has shown that the (3R,4R) enantiomer is a key building block for the synthesis of Tofacitinib, a potent inhibitor of Janus kinase (JAK) enzymes, which are crucial in the signaling pathways of many cytokines involved in immune responses. nih.govyoutube.com

In contrast, the (3S,4S) stereoisomer exhibits a significantly reduced binding affinity for the target enzyme, JAK3. This stark difference in biological activity underscores the principle of stereospecificity, where the precise three-dimensional structure of a molecule is paramount for effective binding to its biological target. The methyl groups and the amino group on the piperidine ring must be in the correct orientation to achieve optimal interaction with the active site of the enzyme.

The primary research trajectory for N,4-dimethyl-piperidin-3-amine has been driven by its role as a precursor to Tofacitinib. Consequently, the majority of synthetic efforts have been focused on the efficient and stereoselective production of the biologically active (3R,4R) isomer.

The (3S,4S) isomer, this compound, is often considered a stereoisomeric impurity in the synthesis of the (3R,4R) intermediate. Therefore, a significant area of research has been the development of synthetic and purification methods to separate the desired (3R,4R) isomer from the less active (3S,4S) form. This highlights the practical challenges and economic importance of controlling stereochemistry in pharmaceutical manufacturing.

While the (3S,4S) isomer itself has not been the subject of extensive independent investigation for therapeutic applications due to its lower biological activity in the context of JAK inhibition, its study remains crucial. Understanding the structure-activity relationship between the different stereoisomers provides valuable information for medicinal chemists. It helps in refining molecular models of drug-receptor interactions and guides the design of future drug candidates with improved selectivity and potency. The research, therefore, tends to use the (3S,4S) isomer as a tool to probe the stringency of the steric requirements of the target enzyme.

Compound Information

Compound Name
This compound
(3R,4R)-N,4-dimethyl-piperidin-3-amine
Tofacitinib
Janus kinase (JAK)

Referenced Research Findings

FindingSource
The (3S,4S) variant of N,4-dimethyl-piperidin-3-amine shows reduced binding affinity to JAK3 compared to the (3R,4R) form.
Piperidine derivatives are significant in the pharmaceutical industry and are found in over twenty classes of pharmaceuticals. nih.govchemicalbook.com
The piperidine skeleton can enhance membrane permeability, receptor binding, and metabolic stability of bioactive molecules. nih.gov
The shape of a drug molecule is a critical factor in how it interacts with biological molecules like enzymes and receptors. acs.org
Tofacitinib is a Janus Kinase inhibitor used for treating conditions like rheumatoid arthritis. nih.govyoutube.com
The synthesis of piperidine derivatives is an active area of research, with a focus on efficient and stereoselective methods. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3S,4S)-N,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6-3-4-9-5-7(6)8-2/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

MGQFIZCZIYDUSZ-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCNC[C@H]1NC

Canonical SMILES

CC1CCNCC1NC

Origin of Product

United States

Stereoselective Synthesis of 3s,4s N,4 Dimethyl Piperidin 3 Amine

Retrosynthetic Disconnections for the (3S,4S)-Piperidine Scaffold

Retrosynthetic analysis of the 3,4-disubstituted piperidine (B6355638) scaffold involves strategically breaking bonds to identify simpler, achiral, or readily available chiral starting materials. For a 1,3-difunctional relationship like the amine and methyl groups in the target compound, disconnections often lead back to precursors suitable for well-established carbon-carbon or carbon-nitrogen bond-forming reactions.

Key retrosynthetic strategies include:

Aza-Michael Addition: A primary disconnection can be made between the nitrogen and the C2 or C6 carbon, and between the C3 and C4 carbons. This suggests a convergent approach where a chiral amine fragment undergoes a conjugate addition to an α,β-unsaturated carbonyl compound.

Reductive Amination: Disconnecting the C-N bond within the ring (specifically at C3-N) points towards an intramolecular reductive amination of a chiral amino-aldehyde or amino-ketone precursor. The stereochemistry would be pre-installed in the linear precursor.

Ring-Closing Metathesis (RCM): A disconnection across the C5-C6 bond (or another C-C bond in the ring) can lead to a diene precursor. This acyclic compound, containing the necessary chiral centers, can then be cyclized using RCM. wikipedia.org

Pictet-Spengler Type Reaction: This involves disconnecting the bond alpha to the nitrogen and the C4-C5 bond, leading back to a chiral amino alcohol or a related precursor that can cyclize onto an aldehyde.

These disconnections form the basis for the synthetic strategies detailed in the following sections, each aiming to control the absolute and relative stereochemistry at the C3 and C4 positions.

Asymmetric Synthesis Methodologies for the (3S,4S) Stereoisomer

Achieving the specific (3S,4S) stereochemistry requires advanced asymmetric synthesis techniques. These methods build the chiral piperidine core by influencing the spatial arrangement of atoms during the reaction.

Chiral Auxiliary-Driven Approaches to Diastereoselectivity

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. researchgate.net

A common strategy involves using a chiral amine, such as (S)-methylbenzylamine, to react with a prochiral precursor like 3-arylglutaric anhydride. capes.gov.br This forms a chiral piperidinone where the auxiliary directs subsequent alkylation or acylation reactions to occur diastereoselectively, yielding trans-3,4-disubstituted products. capes.gov.br The final piperidine is then obtained by reducing the lactam with a reagent like lithium aluminum hydride. capes.gov.br Evans oxazolidinone auxiliaries are another widely employed class, particularly effective in controlling the stereochemistry of aldol (B89426) and alkylation reactions that can be used to build chiral fragments for piperidine synthesis. researchgate.netresearchgate.net

Enantioselective Catalysis in Piperidine Ring Construction

Enantioselective catalysis uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com This approach is highly efficient and avoids the need for stoichiometric amounts of chiral material.

Several catalytic systems have been developed for synthesizing chiral piperidines:

Rhodium-Catalyzed Asymmetric Carbometalation: A powerful three-step process can produce enantioenriched 3-substituted piperidines. nih.govacs.org The method involves the partial reduction of a pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine, and a final reduction step. nih.govacs.org This reductive Heck-type reaction demonstrates broad functional group tolerance. acs.org

Copper-Catalyzed Cyclizative Aminoboration: This method achieves the regiospecific and enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.govresearchgate.net Using a copper catalyst with a chiral ligand like (S,S)-Ph-BPE, this reaction proceeds with a wide substrate scope under mild conditions to yield products with high enantioselectivity. researchgate.net

Lewis Acid-Catalyzed Ene Cyclisation: The cyclisation of 4-aza-1,7-dienes can be catalyzed by Lewis acids such as MeAlCl₂. nih.gov When the enophile component is activated with two ester groups, the reaction proceeds with very high diastereoselectivity, favoring the trans 3,4-disubstituted piperidine product. nih.gov

Interactive Table: Catalytic Systems for Chiral Piperidine Synthesis

Catalytic System Reaction Type Substrate Example Key Features Citations
Rhodium / Chiral Ligand Asymmetric Reductive Heck Phenyl pyridine-1(2H)-carboxylate and boronic acids High yield and enantioselectivity; broad functional group tolerance. nih.gov, acs.org
Copper / (S,S)-Ph-BPE Cyclizative Aminoboration Aryl-substituted aminoalkenes Forms 2,3-cis-disubstituted piperidines; mild conditions. nih.gov, researchgate.net
MeAlCl₂ Ene Cyclisation 4-aza-1,7-dienes High diastereoselectivity for trans 3,4-disubstituted products. nih.gov

Stereocontrolled Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis. In the context of piperidines, stereocontrol can be achieved by the diastereoselective reduction of a cyclic imine or enamine precursor. A notable strategy involves the stereodivergent reduction of a 3-substituted 4-piperidinone. nih.gov The choice of reducing agent dictates the stereochemical outcome:

L-Selectride delivers a hydride to the less hindered face, resulting in the cis-3,4-disubstituted piperidine with high diastereoselectivity (>99:1). nih.gov

Al-isopropoxydiisobutylalane coordinates to the carbonyl oxygen and directs the hydride to the same face, yielding the trans product, also with excellent diastereomeric ratios (up to 99:1). nih.gov

This approach allows for the selective synthesis of either the cis or trans diastereomer from a common intermediate. Another method utilizes a reductive amination-lactamization sequence to form the piperidinone core, which can then be further functionalized. researchgate.net

Ring-Closing Metathesis for Chiral Piperidines

Ring-closing metathesis (RCM) has become a vital tool for the synthesis of unsaturated rings, including piperidines. wikipedia.org The reaction uses metal catalysts, most famously those developed by Grubbs and Schrock, to form a new double bond within a molecule by cyclizing a diene precursor. wikipedia.org

To synthesize chiral piperidines, a chiral acyclic diene is first constructed, often from starting materials in the chiral pool. nih.gov The RCM reaction then forms the piperidine ring without disturbing the existing stereocenters. This method has been applied to the synthesis of a wide array of nitrogen heterocycles and complex natural product cores. nih.govthieme-connect.comacs.org The versatility of RCM allows for the construction of rings of various sizes and with diverse functional groups. wikipedia.orgnih.gov

Chiral Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic or diastereomeric mixture, a resolution step is required to isolate the desired enantiomer. nih.gov Chiral resolution separates stereoisomers from a mixture.

Kinetic Resolution is a widely used technique where a chiral catalyst or reagent reacts at different rates with the enantiomers of a racemic compound. This allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as unreacted starting material). acs.org

Enantioselective Acylation: Disubstituted piperidines can be resolved using a chiral hydroxamic acid catalyst. acs.orgnih.gov This method shows practical selectivity factors, though the efficiency can be highly dependent on the conformation of the piperidine ring, with notable differences in reactivity between cis and trans isomers. acs.org

Chiral Base-Mediated Lithiation: The chiral base system of n-BuLi and (–)-sparteine can selectively deprotonate one enantiomer of an N-Boc-protected 2-arylpiperidine. acs.org The lithiated enantiomer can then be trapped with an electrophile, allowing for the separation and further functionalization of both enantiomers with high enantiomeric ratios. acs.org

Classical resolution using diastereomeric salt formation with a chiral acid is another established, albeit sometimes less efficient, method for separating enantiomeric piperidines. nih.gov

Interactive Table: Chiral Resolution Agents and Methods

Method Resolving Agent/Catalyst Substrate Type Mechanism Citations
Kinetic Resolution Chiral Hydroxamic Acid Disubstituted piperidines Enantioselective acylation nih.gov, acs.org
Kinetic Resolution n-BuLi / (–)-sparteine N-Boc-2-arylpiperidines Enantioselective deprotonation-lithiation acs.org
Classical Resolution Chiral Acids (e.g., tartaric acid) Racemic amines Diastereomeric salt formation and separation nih.gov

Diastereomeric Salt Formation with Chiral Acids

The resolution of a racemic mixture of N,4-dimethyl-piperidin-3-amine is a crucial step in obtaining the desired (3S,4S) enantiomer. One of the most established and effective methods for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts, being diastereomers, exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

Commonly used chiral acids for resolving racemic amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org For instance, reacting a racemic mixture of N,4-dimethyl-piperidin-3-amine with an enantiomerically pure chiral acid like (R,R)-tartaric acid would yield a mixture of two diastereomeric salts: ((3S,4S)-N,4-dimethyl-piperidin-3-amine)-(R,R)-tartrate and ((3R,4R)-N,4-dimethyl-piperidin-3-amine)-(R,R)-tartrate.

The success of this resolution is highly dependent on the choice of the chiral acid and the crystallization solvent. The differing solubilities of the diastereomeric salts in a particular solvent system enable the preferential crystallization of one diastereomer, which can then be isolated. Following separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. libretexts.org The efficiency of the resolution can be determined by measuring the enantiomeric excess (e.e.) of the recovered amine.

Table 1: Chiral Acids for Resolution of Amines

Chiral Acid Common Applications
(+)-Tartaric Acid Resolution of racemic bases libretexts.org
(-)-Mandelic Acid Resolution of racemic bases libretexts.org

Chromatographic Separation Methods for Enantiomers

In addition to diastereomeric salt formation, chromatographic techniques offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative method for resolving racemic mixtures. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The choice of the chiral stationary phase is critical and depends on the specific properties of the molecule being separated. For amines like N,4-dimethyl-piperidin-3-amine, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases can be effective. The mobile phase composition, flow rate, and temperature are optimized to achieve the best separation. Chiral HPLC is not only used for preparative separation but is also a key analytical tool for determining the enantiomeric purity of the final product.

Synthetic Pathways to the this compound Core

The construction of the piperidine ring with the desired stereochemistry at the C3 and C4 positions is a significant challenge in the synthesis of this compound.

Selection and Derivatization of Chiral Starting Materials

A common and effective strategy for stereoselective synthesis is to begin with a chiral starting material, often referred to as a "chiral pool" synthesis. nih.gov This approach leverages the existing stereochemistry of a readily available natural product, such as an amino acid or a carbohydrate, to build the target molecule. For the synthesis of this compound, a suitable chiral starting material would possess the required stereocenters or precursors that can be converted to them with high stereocontrol.

For example, a synthesis could commence from a chiral amino acid derivative where the stereochemistry at the alpha-carbon can be used to set the C3 stereocenter of the piperidine ring. The C4 stereocenter would then be introduced through a diastereoselective reaction.

Critical Reaction Conditions for (3S,4S) Isomer Formation

The formation of the desired (3S,4S) isomer is highly dependent on the reaction conditions employed during the key bond-forming steps. Diastereoselective reactions are often influenced by factors such as temperature, solvent, catalyst, and the nature of the reactants. researchgate.net For instance, in the formation of a substituted piperidine ring, a cyclization reaction can be controlled to favor the formation of one diastereomer over others.

The use of specific catalysts, including metal-based catalysts or enzymes, can provide a high degree of stereocontrol. nih.gov For example, a directed reduction of a ketone or imine precursor to the piperidine ring can be achieved with high diastereoselectivity using a suitable reducing agent and catalyst.

Control of N-Methylation and C4-Methylation Stereochemistry

The introduction of the methyl groups at the nitrogen (N-methylation) and the C4 position (C4-methylation) must be carefully controlled to achieve the desired (3S,4S) stereochemistry. N-methylation is typically a straightforward process, often achieved by reductive amination or reaction with a methylating agent.

Controlling the stereochemistry of the C4-methyl group is more challenging and is a critical aspect of the synthesis. This can be accomplished through several stereoselective methods. For example, a conjugate addition of a methyl organometallic reagent to an α,β-unsaturated precursor can be performed under conditions that favor the formation of the desired diastereomer. The choice of the organometallic reagent and the presence of a chiral auxiliary or catalyst can significantly influence the stereochemical outcome. whiterose.ac.uk Alternatively, a stereoselective alkylation of an enolate or a similar nucleophilic species can be employed. researchgate.net

Analytical Techniques for Stereoisomeric Purity and Confirmation

Ensuring the stereoisomeric purity of the final this compound product is paramount. A combination of analytical techniques is used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of the molecule. By analyzing the coupling constants and Nuclear Overhauser Effect (NOE) correlations, the spatial relationship between the protons on the piperidine ring can be established, confirming the cis or trans relationship of the substituents.

Chiral High-Performance Liquid Chromatography (HPLC), as mentioned earlier, is the primary method for determining the enantiomeric purity of the final compound. nih.gov By comparing the chromatogram of the synthesized sample to that of a racemic standard, the enantiomeric excess (e.e.) can be accurately calculated.

Mass spectrometry is used to confirm the molecular weight of the compound, while elemental analysis provides confirmation of its elemental composition.

Table 2: Analytical Techniques for Stereochemical Analysis

Technique Purpose Information Obtained
Nuclear Magnetic Resonance (NMR) Determination of relative stereochemistry Coupling constants, NOE correlations
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity Enantiomeric excess (e.e.)
Mass Spectrometry (MS) Confirmation of molecular weight Molecular ion peak

Application of 3s,4s N,4 Dimethyl Piperidin 3 Amine As a Chiral Building Block in Organic Synthesis

Strategic Utility in the Synthesis of Complex Piperidine-Containing Molecules

The primary strategic advantage of employing a pre-defined chiral building block such as (3S,4S)-N,4-dimethyl-piperidin-3-amine lies in the direct incorporation of two stereocenters, at the C3 and C4 positions of the piperidine (B6355638) ring. This is particularly useful in the synthesis of complex molecules where multiple stereocenters are present, and their relative and absolute configurations are critical for the molecule's function.

While specific examples of complex molecules synthesized from this compound are not as widely reported as for its (3R,4R)-enantiomer, its utility can be inferred from the general principles of chiral pool synthesis. In this approach, a readily available, enantiomerically pure natural product or a synthetic equivalent is used as a starting material. The inherent chirality of the starting material is then transferred to the target molecule through a series of chemical transformations.

The synthesis of analogs of biologically active compounds often involves the exploration of different stereoisomers to understand structure-activity relationships (SAR). In this context, this compound serves as the enantiomeric counterpart to the more commonly used (3R,4R)-isomer, allowing medicinal chemists to probe the effect of stereochemistry on a compound's biological target engagement.

Role in Constructing Diverse Chemical Scaffolds

The functional groups present in this compound, namely the secondary amine on the piperidine ring and the primary amine at the C3 position, offer multiple points for chemical modification. This allows for its use in the construction of a variety of chemical scaffolds. The piperidine nitrogen can undergo N-alkylation, N-arylation, or acylation to introduce diverse substituents. The primary amine at C3 is a versatile functional handle for forming amides, sulfonamides, ureas, and other functionalities through reactions with a wide range of electrophiles.

This dual functionality enables its use in combinatorial chemistry and the generation of chemical libraries for high-throughput screening. By systematically varying the substituents at both the piperidine nitrogen and the C3-amino group, a large number of distinct compounds can be synthesized from this single chiral core. These libraries of compounds can then be screened for a desired biological activity, facilitating the discovery of new lead compounds in drug discovery.

Precursor in the Development of Targeted Ligands and Probes

The development of targeted ligands and probes for biological research often requires precise control over the three-dimensional structure of the molecule to ensure selective binding to a specific protein or receptor. The defined stereochemistry of this compound makes it an attractive precursor for such applications.

For instance, in the development of ligands for G-protein coupled receptors (GPCRs) or ion channels, where subtle changes in stereochemistry can lead to significant differences in binding affinity and selectivity, the use of enantiomerically pure building blocks is paramount. By incorporating the (3S,4S)-3-amino-4-methylpiperidine core, researchers can design and synthesize ligands with a specific spatial arrangement of functional groups intended to interact with complementary pockets in the target protein.

While specific examples of targeted ligands and probes derived from this compound are not extensively detailed in publicly available literature, its potential is underscored by the well-established importance of the piperidine scaffold in a wide range of neurologically active compounds and other therapeutic agents.

Molecular Interactions and Structure Activity Relationship Sar Studies of 3s,4s N,4 Dimethyl Piperidin 3 Amine and Its Derivatives

Comparative Molecular Interaction Profiling of Stereoisomers

The spatial orientation of substituents on the piperidine (B6355638) ring dictates the binding affinity and efficacy of the compound. Stereoisomers, which have the same chemical formula but different spatial arrangements, often exhibit markedly different pharmacological profiles.

The stereochemistry of N,4-dimethyl-piperidin-3-amine is crucial for its interaction with enzymes. The (3R,4R) stereoisomer is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. In contrast, the (3S,4S) enantiomer demonstrates a significantly lower binding affinity for JAK3, underscoring the high degree of stereochemical precision required for effective enzyme inhibition.

In the context of antifungal agents, derivatives of the parent 4-aminopiperidine (B84694) scaffold have been shown to inhibit enzymes involved in the ergosterol (B1671047) biosynthesis pathway, a critical process for fungal cell membrane integrity. mdpi.com Studies on these related structures indicate that the mechanism of action involves the inhibition of sterol C14-reductase and sterol C8-isomerase. mdpi.com The specific orientation of substituents on the piperidine ring is essential for fitting into the active sites of these enzymes, although direct comparative data for the (3S,4S) isomer itself in this context is limited.

Table 1: Comparative In Vitro Enzyme Binding Affinities of Piperidine Derivatives

Compound/IsomerTarget EnzymeObserved Activity/AffinityReference
(3R,4R)-N,4-dimethyl-piperidin-3-amine DerivativeJanus Kinase 3 (JAK3)Optimized for inhibition; key intermediate for JAK inhibitors.
(3S,4S)-N,4-dimethyl-piperidin-3-amine DerivativeJanus Kinase 3 (JAK3)Reduced binding affinity compared to the (3R,4R) isomer.
4-Aminopiperidine Derivatives (e.g., 1-benzyl-N-dodecylpiperidin-4-amine)Sterol C14-reductase & Sterol C8-isomerase (Fungal)Inhibition of ergosterol biosynthesis, leading to antifungal activity. mdpi.com

The influence of stereochemistry is profoundly evident in the interaction of piperidine derivatives with receptors, particularly opioid receptors. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to N,4-dimethyl-piperidin-3-amine, reveal that both the (3R,4R) and (3S,4S) isomers act as pure opioid receptor antagonists. acs.org However, their potencies differ significantly. The (3R,4R)-isomer is a more potent antagonist than its (3S,4S) counterpart. acs.org

Further research identified a derivative of the (3R,4R) isomer as a highly potent and selective antagonist for the kappa opioid receptor, with a binding affinity (Ki) of 0.3 nM. nih.gov In functional assays, this compound displayed even greater potency and selectivity, highlighting the critical role of the (3R,4R) configuration for high-affinity receptor binding. nih.gov All tested N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were found to be antagonists at the µ and κ opioid receptors. acs.org

Table 2: Comparative In Vitro Receptor Binding Affinities of Piperidine Stereoisomers

Compound/IsomerTarget ReceptorObserved Activity/AffinityReference
(3R,4R)-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivativeOpioid (general)Pure antagonist; more potent than the (3S,4S) isomer. acs.org
(3S,4S)-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivativeOpioid (general)Pure antagonist; less potent than the (3R,4R) isomer. acs.org
Specific (3R,4R) derivative (JDTic)Kappa Opioid ReceptorHigh binding affinity (Ki = 0.3 nM) and potent, selective antagonism. nih.gov
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesMu (µ) and Kappa (κ) Opioid ReceptorsAct as antagonists. acs.org

The recognition of a ligand by its biological target is governed by precise three-dimensional complementarity. For piperidine derivatives, the ring typically adopts a stable chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The (3R,4R) and (3S,4S) configurations of N,4-dimethyl-piperidin-3-amine place the methyl groups in a cis arrangement relative to the piperidine ring. chemicalbook.com

In the preferred low-energy chair conformation, the substituents at the C3 and C4 positions tend to occupy equatorial orientations to avoid unfavorable 1,3-diaxial interactions. This specific spatial arrangement of the amine and methyl groups is a key determinant for how the molecule presents its binding motifs to the active site of an enzyme or the binding pocket of a receptor. The reduced affinity of the (3S,4S) isomer for targets like JAK3 suggests that the inverted stereochemistry leads to a suboptimal fit or introduces steric clashes within the binding site, preventing effective interaction.

Structure-Activity Relationship (SAR) Investigations

SAR studies systematically modify a lead compound's structure to determine which chemical features are responsible for its biological activity. For derivatives of this compound, research has focused on the N-substituent and the methyl groups at C3 and C4.

The substituent attached to the piperidine nitrogen (N1 position) significantly modulates the pharmacological profile. In the case of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, the nature of the N-substituent was found to affect antagonist potency and opioid receptor selectivity, but not the intrinsic activity (i.e., it did not convert the antagonist into an agonist). acs.org

In a different chemical series, SAR studies of 4-aminopiperidines as antifungal agents revealed that the combination of specific substituents at the piperidine nitrogen and the 4-amino group was crucial for activity. mdpi.com The highest antifungal activity was achieved with a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen in combination with an n-dodecyl chain at the 4-amino group. mdpi.com This indicates that the N-substituent plays a vital role in anchoring the molecule to its target or in modifying its physicochemical properties to enhance cell penetration.

The methyl groups at the C3 and C4 positions are fundamental to the activity of these piperidine derivatives. Their presence and specific orientation contribute significantly to the molecule's interaction with its target. In studies of opioid receptor antagonists, the trans-3,4-dimethyl arrangement was shown to be a key contributor to the pure antagonist properties of the molecules. acs.org The removal of either the 3-methyl or the 4-methyl group from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold altered the pharmacological profile, underscoring their importance in maintaining the specific antagonist effect. acs.org

The stereochemistry of these methyl groups, which dictates their equatorial positioning in the dominant chair conformation, is essential for optimal steric compatibility within the target's binding site. The defined cis relationship between the C3-amino and C4-methyl groups in this compound creates a distinct topographical surface that differs from its (3R,4R) enantiomer and other diastereomers, directly impacting its binding potential and biological activity. acs.org

Impact of Piperidine Ring Conformation on Ligand Efficacy

The three-dimensional conformation of the piperidine ring is a critical determinant of the biological activity of its derivatives. ias.ac.inresearchgate.netajchem-a.com The ring typically adopts a stable chair conformation, which minimizes steric strain. The orientation of substituents on the piperidine ring, either axial or equatorial, profoundly affects how the molecule interacts with its biological target. ias.ac.in For cis-disubstituted piperidines like the (3S,4S) isomer, both substituents are on the same side of the ring. In the preferred chair conformation, this generally results in one substituent adopting an axial position and the other an equatorial position to minimize unfavorable steric interactions.

The stereochemistry of this compound and its analogues is crucial for ligand efficacy. Studies comparing the (3R,4R) and (3S,4S) enantiomers have demonstrated that the specific spatial arrangement of the methyl and amine groups dictates binding affinity to target proteins. For instance, in the context of Janus kinase (JAK) inhibitors, the (3R,4R) isomer is reported to be optimized for JAK3 inhibition, whereas the (3S,4S) variant exhibits reduced binding affinity, underscoring the high degree of stereochemical precision required for potent biological activity.

The conformational preference can be influenced by N-substitution. For example, introducing bulky N-substituents can alter the conformational equilibrium, potentially favoring boat or twist-boat forms, which could in turn impact ligand efficacy. ias.ac.in The rigidity of the piperidine ring can also be modified by creating bridged analogues, such as nortropane or isoquinuclidine derivatives. nih.govacs.org These rigid structures can help lock the molecule into a receptor-preferred conformation, potentially enhancing binding affinity and providing valuable insights for computational modeling of ligand-receptor interactions. nih.govacs.org

The following table illustrates the calculated energy differences for substituent orientations on a piperidine ring, highlighting the energetic preference for equatorial positioning to maintain the stable chair conformation.

Substituent PositionConformationRelative Energy (kcal/mol)Reference
4-methyl (equatorial)Chair0 (Reference)
4-methyl (axial)Chair~2.1
3R,4R-dimethyl (diequatorial)Chair0 (Reference)
3R,4R-dimethyl (diaxial)Chair+3.2

Bioisosteric Replacements and their Effect on Molecular Interactions

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a key tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic profiles. chemrxiv.orgcambridgemedchemconsulting.com The piperidine ring, a frequent motif in pharmaceuticals, is often a target for bioisosteric replacement. researchgate.netcambridgemedchemconsulting.com Such replacements can subtly alter molecular size, shape, electronics, and polarity, which can lead to more favorable interactions with a biological target. nih.gov

The replacement of a piperidine ring with bicyclic analogues, such as 1-azaspiro[3.3]heptane, has been explored to create a new generation of bioisosteres. researchgate.net These spirocyclic systems can mimic the topology of mono-substituted piperidines while offering different physicochemical properties. chemrxiv.orgresearchgate.net For instance, the replacement of a piperidine ring with 1-azaspiro[3.3]heptane was shown to reduce lipophilicity (logD) while maintaining similar basicity (pKa), which can be advantageous for improving a compound's metabolic stability and solubility profile. researchgate.net

The effect of these replacements on molecular interactions is profound. A successful bioisosteric hop can maintain or improve key binding interactions while introducing beneficial properties. However, an unsuccessful replacement can remove crucial interactions or introduce negative steric clashes. acs.org For example, molecular modeling of piperidine analogues at the P2Y14 receptor showed that rigidified, bridged piperidine derivatives could maintain key binding interactions, offering a path to improving physicochemical properties without sacrificing potency. acs.org

Mechanistic Insights into Enzyme and Receptor Modulation (Preclinical Focus)

Preclinical studies have shown that this compound and its analogues can modulate the activity of various enzymes and receptors, which forms the basis of their therapeutic potential. ajchem-a.com These compounds can act as inhibitors or modulators by binding to specific sites on these macromolecules, thereby influencing their function and affecting downstream biochemical pathways.

For example, the enantiomer (3R,4R)-N,4-dimethyl-piperidin-3-amine is a known intermediate in the synthesis of Janus tyrosine kinase (JAK) inhibitors, which are critical in treating autoimmune diseases. This suggests that the core piperidine scaffold is well-suited for interaction with the ATP-binding pocket of kinases. Furthermore, various piperidine derivatives have been investigated for a wide range of pharmacological activities, including the inhibition of enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease, and modulation of G protein-coupled receptors (GPCRs). ajchem-a.comijnrd.orgnih.gov

Investigation of Binding Site Interactions

Understanding the specific interactions between a ligand and its binding site is fundamental to explaining its mechanism of action. For piperidine derivatives, these interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.govtandfonline.com The protonated nitrogen atom of the piperidine ring is often a key feature, capable of forming a strong ionic interaction or a hydrogen bond with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a receptor or enzyme. nih.govnih.gov

In studies of piperidine-based ligands for the sigma-1 (σ1) receptor, the piperidine nitrogen atom was identified as the positive ionizable functionality that anchors the ligand in the binding site. nih.gov The rest of the molecule then orients itself to engage with hydrophobic pockets. Molecular modeling of these ligands revealed interactions with specific amino acid residues. For instance, docking studies of piperidine derivatives in the µ-opioid receptor identified interactions with residues such as Gln124, Asp147, Tyr148, and Trp318 within the transmembrane helices. tandfonline.com

The table below summarizes key amino acid residues found to interact with piperidine-based ligands in different protein targets, as identified through computational and experimental studies.

Protein TargetInteracting ResiduesType of InteractionReference
µ-Opioid ReceptorQ124, D147, Y148, M151, W318Hydrogen Bonding, Hydrophobic tandfonline.com
AcetylcholinesteraseTrp85, Trp285, Tyr336, Phe337, Tyr340π-cation, Hydrophobic nih.gov
Sigma-1 (σ1) ReceptorOccupies central core and hydrophobic pocketsIonic, Hydrophobic nih.gov
P2Y14 ReceptorStable H-bonds and contacts shown in MD simulationsHydrogen Bonding, Hydrophobic acs.org

Modulatory Effects on Biochemical Pathways (In Vitro)

By modulating the activity of specific enzymes or receptors, piperidine-containing compounds can influence entire biochemical signaling pathways in vitro. A prime example is the effect of piperidine-based JAK inhibitors on cytokine signaling. Cytokines activate JAKs, which in turn phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus to regulate gene expression. Inhibitors based on the (3R,4R)-N,4-dimethyl-piperidin-3-amine scaffold can block this phosphorylation step, thereby downregulating the inflammatory response mediated by the JAK/STAT pathway.

In other contexts, piperidine derivatives have been shown to affect pathways related to cell cycle progression and apoptosis. For example, the natural product Evodiamine, which contains a piperidine-like structure, has been observed to arrest the cell cycle in the G2/M phase and induce apoptosis by modulating the NF-κB signaling pathway. ijnrd.org It has also been shown to influence the PI3K/Akt and ERK signaling pathways, which are crucial for cell survival and proliferation. ijnrd.org Similarly, the metabolism of aminopyridine compounds, which are structurally related to aminopiperidines, can be influenced by different cytochrome P450 isozymes, indicating an interaction with metabolic pathways. nih.gov

Computational Chemistry and Molecular Modeling for this compound and its Analogues

Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships (SAR) of this compound and its analogues. researchgate.netmdpi.com These methods provide insights into molecular geometry, electronic properties, and conformational behavior that are difficult to obtain through experimental means alone. researchgate.netrsc.org Techniques such as Density Functional Theory (DFT) are used to calculate structural and electronic properties, helping to understand molecular stability and reactivity. researchgate.net

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of these ligands and their interactions with biological targets over time. researchgate.netmdpi.com MD simulations can reveal key conformational changes, hydrogen bonding patterns, and the role of solvent molecules, providing a more complete picture of the binding process. researchgate.net For example, MD simulations of piperidine-based ligands complexed with Mn(II) were used to monitor the distance between the metal ion and a coordinated water molecule, allowing for an estimation of the water molecule's residence time, a key parameter for MRI contrast agents. mdpi.com In another study, MD simulations of piperidine derivatives targeting acetylcholinesterase confirmed the stability of the ligand-protein complex and identified key structural features responsible for binding. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. tandfonline.comnih.govmdpi.com This method is crucial for studying the interactions of this compound and its analogues with their biological targets. nih.govnih.gov Docking simulations score different binding poses based on factors like electrostatic and hydrophobic interactions, allowing researchers to identify the most likely binding mode and rationalize observed biological activity. nih.gov

Docking studies have been successfully applied to various piperidine derivatives. In the development of novel analgesics, molecular docking was used to compare the binding potential of newly synthesized 4-aminomethyl piperidine derivatives to the µ-opioid receptor. tandfonline.com The results showed that the novel compounds fit well within the binding pocket, engaging with key residues like Asp147 and Tyr326, and exhibited excellent binding scores comparable to standard drugs like morphine and fentanyl. tandfonline.com Similarly, docking studies of piperidine derivatives as sigma-1 (σ1) receptor ligands helped to elucidate their binding mode, showing how the molecules orient themselves within the receptor's hydrophobic pockets. nih.govnih.gov These in silico studies are often complemented by MD simulations to validate the stability of the predicted binding poses and to refine the understanding of the dynamic ligand-protein interactions. nih.gov

An in-depth analysis of the future research avenues for the chiral synthetic building block, this compound, reveals significant potential for innovation in medicinal chemistry and drug discovery. As a key intermediate in the synthesis of complex pharmaceutical agents, advancing the methodologies for its synthesis, functionalization, and application is paramount. This article explores the prospective research directions that could unlock the full potential of this versatile scaffold.

Future Research Directions for 3s,4s N,4 Dimethyl Piperidin 3 Amine

The unique stereochemistry of (3S,4S)-N,4-dimethyl-piperidin-3-amine makes it a valuable component in the development of targeted therapies. Future research is poised to enhance its utility through greener synthetic routes, diverse functionalization, and sophisticated screening and computational methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.